3-(4-Methylphenyl)-6-(methylsulfanyl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-6-(methylsulfanyl)-1,2,4,5-tetrazine is a chemical compound known for its unique structure and properties It belongs to the class of tetrazines, which are heterocyclic compounds containing a six-membered ring with four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-6-(methylsulfanyl)-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with nitriles in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the tetrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-6-(methylsulfanyl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
3-(4-Methylphenyl)-6-(methylsulfanyl)-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-6-(methylsulfanyl)-1,2,4,5-tetrazine involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules. Its ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-1,2,4,5-tetrazine: Lacks the methylsulfanyl group, leading to different reactivity and applications.
6-(Methylsulfanyl)-1,2,4,5-tetrazine: Lacks the 4-methylphenyl group, affecting its chemical properties and uses.
Uniqueness
The presence of both the 4-methylphenyl and methylsulfanyl groups in 3-(4-Methylphenyl)-6-(methylsulfanyl)-1,2,4,5-tetrazine makes it unique compared to similar compounds
Properties
CAS No. |
72116-53-1 |
---|---|
Molecular Formula |
C10H10N4S |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)-6-methylsulfanyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H10N4S/c1-7-3-5-8(6-4-7)9-11-13-10(15-2)14-12-9/h3-6H,1-2H3 |
InChI Key |
QIRRQTRPEKOKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N=N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.